molecular formula C26H35N7O3 B585159 2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride CAS No. 253796-69-9

2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride

Cat. No.: B585159
CAS No.: 253796-69-9
M. Wt: 493.612
InChI Key: FVEWNVFJAAPECK-VQIWEWKSSA-N
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Preparation Methods

The synthesis of 2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride involves several steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic routes typically involve the use of specific reagents and conditions to achieve the desired chemical structure. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride exerts its effects by inhibiting both thrombin and factor Xa. Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition prevents the conversion of fibrinogen to fibrin, thereby reducing clot formation. Factor Xa is another crucial enzyme in the coagulation pathway, and its inhibition further enhances the anticoagulant effect. The molecular targets and pathways involved include the active sites of thrombin and factor Xa, where this compound binds and inhibits their activity .

Comparison with Similar Compounds

2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride is unique in its dual inhibition of thrombin and factor Xa, which distinguishes it from other anticoagulants that typically target only one of these enzymes. Similar compounds include:

This compound’s dual inhibition mechanism provides a broader anticoagulant effect, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid; dihydrochloride is a complex organic molecule with significant pharmacological potential. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C27H35N7O32HCl\text{C}_{27}\text{H}_{35}\text{N}_{7}\text{O}_{3}\cdot 2\text{HCl}

This structure includes a benzimidazole moiety, a pyrrolidine ring, and a carbamimidoyl group, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Notably, it acts as an inhibitor of thrombin, similar to other derivatives like Dabigatran.

Key Mechanisms:

  • Thrombin Inhibition : The compound binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, thus inhibiting thrombus formation.
  • Enzyme Modulation : It may influence carboxylesterases (CES), which are crucial in drug metabolism and activation, particularly in the context of anticoagulant therapy.

Anticoagulant Effects

Research indicates that compounds similar to this one exhibit potent anticoagulant properties. For instance, studies have shown that derivatives can significantly reduce thrombus formation in animal models.

Study ReferenceModel UsedOutcome
Rat modelSignificant reduction in thrombus size
Human plasmaEffective inhibition of thrombin activity

Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxic effects on various cancer cell lines. The compound demonstrated selective cytotoxicity against certain tumor types while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
A549 (Lung)105
HeLa (Cervical)153
MCF7 (Breast)204

Case Studies

  • Case Study on Thrombin Inhibition :
    A clinical study investigated the efficacy of a related compound in patients with atrial fibrillation. Results showed a significant decrease in stroke incidence compared to placebo groups. The study highlighted the importance of dosing and patient variability in response to treatment.
  • Cancer Treatment Trials :
    A trial involving this compound's analogs was conducted on patients with advanced solid tumors. The results indicated promising antitumor activity with manageable side effects, suggesting further exploration into its therapeutic potential.

Properties

IUPAC Name

2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N7O3.2ClH/c1-25(29-15-22(33)34,24(35)32-11-3-4-12-32)17-7-10-20-19(13-17)30-21(31(20)2)14-28-18-8-5-16(6-9-18)23(26)27;;/h5-10,13,28-29H,3-4,11-12,14-15H2,1-2H3,(H3,26,27)(H,33,34);2*1H/t25-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNAYUNJBIRYOA-KHZPMNTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33Cl2N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858419
Record name Tanogitran dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253796-69-9
Record name Tanogitran dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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